

Natural occurrence and sources of Isomaltulose

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An In-depth Technical Guide to the Natural Occurrence and Sources of Isomaltulose

Abstract

Isomaltulose (6-O- α -D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a disaccharide naturally present in trace amounts in specific plant-derived products. While its natural occurrence is limited, it is of significant interest in the food and pharmaceutical industries due to its physiological properties, including a low glycemic index and non-cariogenic nature. Commercially, isomaltulose is produced on a large scale via enzymatic isomerization of sucrose using microbial sucrose isomerases. This guide provides a comprehensive technical overview of the natural occurrence of isomaltulose, its quantitative levels in these sources, and the biotechnological processes used for its industrial production. Furthermore, it details a standard experimental protocol for the quantification of isomaltulose in natural matrices.

Natural Occurrence of Isomaltulose

Isomaltulose is not widely distributed in nature. Its presence is primarily documented in honey and sugarcane juice, where it exists as a minor component.

Isomaltulose in Honey

Honey is a complex mixture of carbohydrates, with fructose and glucose being the predominant sugars[1]. It also contains a diverse array of minor oligosaccharides, which typically constitute a small fraction of its dry weight[2][3]. Isomaltulose is one of these minor disaccharides[4]. Its formation in honey is believed to be the result of the enzymatic activity of α -glucosidase

present in bees, which can catalyze transglucosylation reactions on sucrose collected from nectar[5].

The concentration of isomaltulose in honey is generally low and varies depending on the floral source and honey maturity[6][7]. In a seminal study on the disaccharide composition of honey, isomaltulose was identified as part of a "ketose band" which also included maltulose. This fraction represented approximately 3.1% of the total oligosaccharides, which in turn made up 3.65% of the honey sample, indicating a very low overall concentration[2][3]. More recent analyses using advanced chromatographic techniques have confirmed the presence of palatinose (isomaltulose) in various honey types[8].

Isomaltulose in Sugarcane

Raw sugarcane (*Saccharum officinarum*) juice is another natural, albeit minor, source of isomaltulose[9]. The juice is primarily composed of sucrose, typically ranging from 14-16% (w/v)[10]. Isomaltulose is present only in trace amounts. The development of transgenic sugarcane varieties expressing microbial sucrose isomerase genes has enabled the production of sugarcane with significantly elevated levels of isomaltulose, demonstrating a biotechnological approach to enhance its accumulation beyond natural levels[11].

Industrial Sources of Isomaltulose

Due to its low abundance in natural sources, the isomaltulose used in the food and pharmaceutical industries is produced through biotechnological means.

Enzymatic Conversion of Sucrose

The commercial production of isomaltulose relies on the enzymatic isomerization of sucrose[12][13]. This bioconversion process utilizes the enzyme sucrose isomerase (Slase), officially known as isomaltulose synthase (EC 5.4.99.11). The enzyme catalyzes the intramolecular rearrangement of the glycosidic bond between the glucose and fructose moieties of sucrose. Specifically, it converts the α -1,2-glycosidic bond of sucrose into an α -1,6-glycosidic bond, yielding isomaltulose[9]. This process is highly efficient and specific, though it may produce small amounts of trehalulose (an α -1,1-linked isomer) and trace quantities of glucose and fructose as by-products[14].

Microbial Sources of Sucrose Isomerase

Sucrose isomerase is not found in plants or animals but is produced by various non-pathogenic microorganisms. These microbes are the source of the enzymes used for industrial-scale isomaltulose production. Some of the well-characterized microorganisms that produce sucrose isomerase include:

- *Protaminobacter rubrum*[\[12\]](#)
- *Serratia plymuthica*[\[2\]](#)
- *Klebsiella* sp.[\[2\]](#)
- *Pantoea dispersa*[\[2\]](#)
- *Erwinia rhapontici*[\[2\]](#)
- *Enterobacter* sp.[\[2\]](#)

For industrial applications, either the purified enzyme or whole microbial cells are often immobilized on a solid support. This allows for continuous production in bioreactors and simplifies the separation of the catalyst from the product stream, thereby reducing costs[\[2\]](#).

Quantitative Analysis

Quantitative data on isomaltulose in natural sources is limited, reflecting its status as a trace component. The tables below summarize available data for minor disaccharides in honey and compare the sugar profiles of natural and transgenic sugarcane.

Table 1: Concentration of Isomaltulose and Other Minor Disaccharides in Various Monofloral Honeys (g/100g)

Sugar	Becium grandiflorum	Schefflera abyssinica	Acacia	Eucalyptus globulus	Syzygium guineense
Isomaltose*	1.5 ± 1.0	Not Detected	0.2 ± 0.1	0.3 ± 0.1	0.3 ± 0.1
Turanose	0.4 ± 0.3	0.2 ± 0.1	0.3 ± 0.1	0.4 ± 0.1	0.4 ± 0.1
Maltose	1.0 ± 0.6	0.6 ± 0.3	0.7 ± 0.1	2.0 ± 0.5	1.1 ± 0.2
Sucrose	2.8 ± 0.7	1.4 ± 0.1	1.2 ± 0.1	1.3 ± 0.2	1.1 ± 0.1

Data for isomaltulose is not explicitly separated from other minor sugars in many studies. Isomaltose is shown for context. Data sourced from a study on Ethiopian monofloral honeys[6].

Table 2: Comparison of Sugar Composition in Natural vs. Genetically Engineered Sugarcane Juice

Sugar Component	Natural Sugarcane Juice	Transgenic Sugarcane Juice (High Expression Line)
Sucrose	~140-160 g/L	Decreased proportionally
Isomaltulose	Trace Amounts	Up to 650 mM (~222 g/L)
Fructose	Minor	Minor
Glucose	Minor	Minor

Data for natural sugarcane juice from various sources[10]. Data for transgenic sugarcane from Hamerli and Birch (2011) and other studies on genetically engineered varieties[8].

Experimental Protocols

Quantification of Isomaltulose in Honey by HPLC-RI

This protocol describes a common method for the analysis of sugars in honey using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

5.1.1 Principle The method separates carbohydrates based on their differential partitioning between a stationary phase (e.g., an amino- or polymer-based column) and a mobile phase (e.g., acetonitrile/water). The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the eluting sample components. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

5.1.2 Reagents and Materials

- Isomaltulose standard ($\geq 98\%$ purity)
- Fructose, Glucose, Sucrose, Maltose standards
- Acetonitrile (HPLC grade)
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Syringe filters ($0.45 \text{ }\mu\text{m}$, PTFE or similar)
- Volumetric flasks and pipettes
- HPLC system equipped with a pump, autosampler, column oven, and RI detector.
- Carbohydrate analysis column (e.g., Amino column, $\sim 250 \text{ mm} \times 4.6 \text{ mm}$, $5 \text{ }\mu\text{m}$ particle size).

5.1.3 Standard Solution Preparation

- **Stock Standard (10 mg/mL):** Accurately weigh 100 mg of isomaltulose standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water solution in a volumetric flask.
- **Working Standards:** Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 mg/mL) by serial dilution of the stock standard with the 50:50 acetonitrile/water solution. Prepare mixed standards containing fructose, glucose, and sucrose as needed to confirm resolution.

5.1.4 Sample Preparation

- Accurately weigh approximately 1.0 g of a homogenized honey sample into a 10 mL volumetric flask.
- Dissolve the sample in 5 mL of deionized water.
- Add acetonitrile to the 10 mL mark to reach the final volume. The final solvent composition should be approximately 50:50 acetonitrile/water to ensure compatibility with the mobile phase and proper dissolution.
- Mix thoroughly until the sample is fully dissolved.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

5.1.5 Chromatographic Conditions

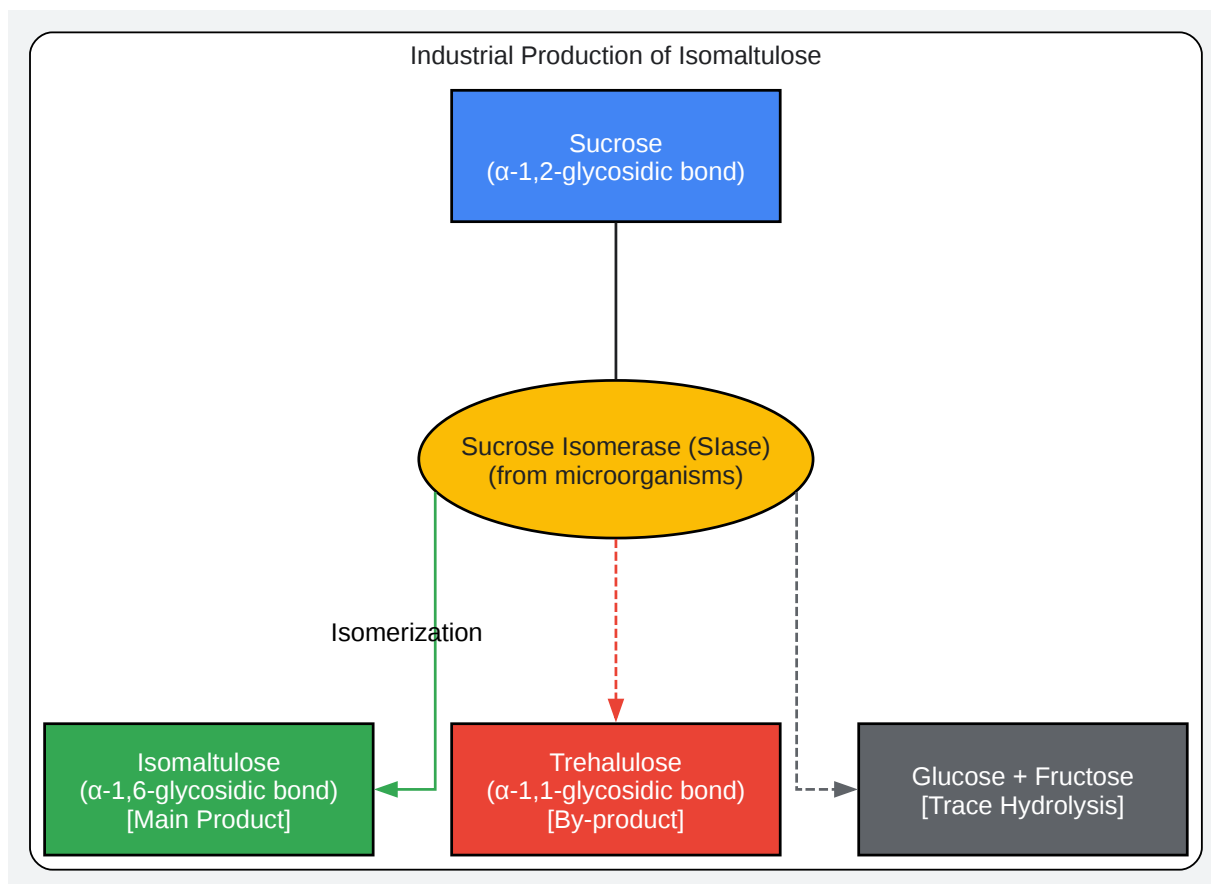
- Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile/Water[10].
- Flow Rate: 1.2 mL/min[10].
- Column Temperature: 35 °C.
- RI Detector Temperature: 35 °C.
- Injection Volume: 10 μL .
- Run Time: Approximately 15-20 minutes (or until all peaks of interest have eluted).

5.1.6 Data Analysis and Quantification

- Inject the series of working standards to generate a calibration curve by plotting peak area against concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient ($R^2 > 0.99$).
- Inject the prepared honey sample.
- Identify the isomaltulose peak in the sample chromatogram by comparing its retention time with that of the standard.

- Calculate the concentration of isomaltulose in the injected sample solution using the calibration curve equation.
- Calculate the final concentration in the original honey sample (in mg/g) using the following formula: $\text{Concentration (mg/g)} = (C \times V) / W$ Where:
 - C = Concentration from calibration curve (mg/mL)
 - V = Final volume of the sample solution (10 mL)
 - W = Initial weight of the honey sample (mg)

Mandatory Visualizations



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Caption: Enzymatic conversion of sucrose to isomaltulose.

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